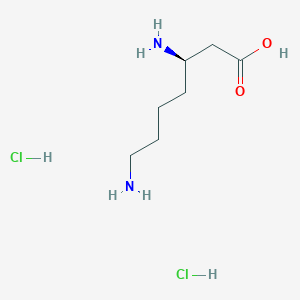
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.7 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a thioester group. It is used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Methyl 3-((4-chloropyridin-2-yl)thio)propanoate typically involves the reaction of 4-chloropyridine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield the corresponding sulfone, while reduction with NaBH4 would produce the alcohol derivative.
Scientific Research Applications
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 3-((4-chloropyridin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester group can undergo hydrolysis to release the active thiol, which can then interact with target proteins or enzymes, modulating their activity. The chlorine-substituted pyridine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 3-((4-chloropyridin-2-yl)thio)propanoate can be compared with similar compounds such as:
Methyl 3-((4-bromopyridin-2-yl)thio)propanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
Ethyl 3-((4-chloropyridin-2-yl)thio)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which may influence its solubility and reactivity.
Methyl 3-((4-chloropyridin-2-yl)thio)butanoate: Similar structure but with an additional carbon in the alkyl chain, which may affect its physical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Properties
CAS No. |
1346707-73-0 |
|---|---|
Molecular Formula |
C9H10ClNO2S |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
methyl 3-(4-chloropyridin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C9H10ClNO2S/c1-13-9(12)3-5-14-8-6-7(10)2-4-11-8/h2,4,6H,3,5H2,1H3 |
InChI Key |
JXIIHJYUTQABHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



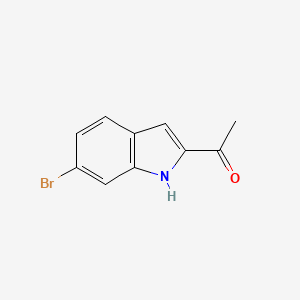
![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
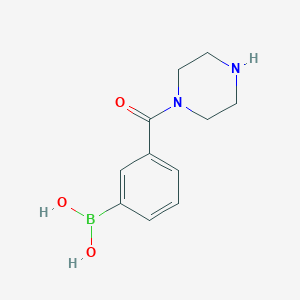
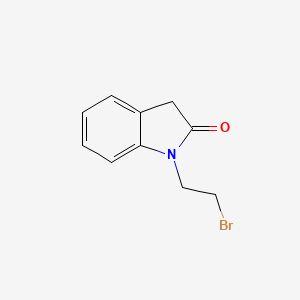
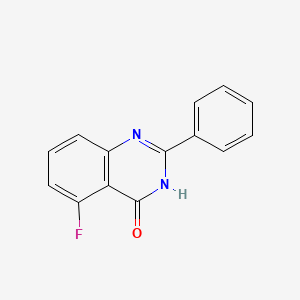
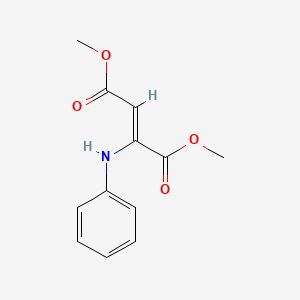
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)
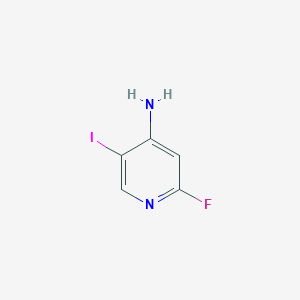
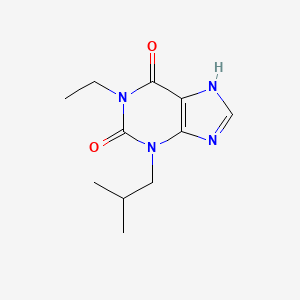

![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

